Cyclopropanemethanamine, 2-(2,4-difluorophenyl)-
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Overview
Description
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with a 2,4-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: Similar in structure but lacks the cyclopropane ring.
Cyclopropanemethanamine: Lacks the 2,4-difluorophenyl substituent.
2,4-Difluorophenylmethanamine: Similar aromatic substitution but different aliphatic chain.
Uniqueness
Cyclopropanemethanamine, 2-(2,4-difluorophenyl)- is unique due to the combination of the cyclopropane ring and the 2,4-difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
[2-(2,4-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2 |
InChI Key |
BMWZKXDXLODUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)F)F)CN |
Origin of Product |
United States |
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